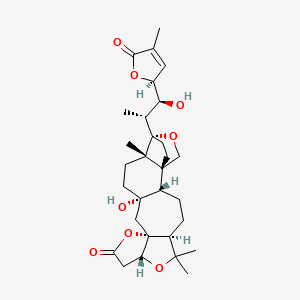
Kadcoccilactone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone G is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This genus is known for its medicinal properties and is widely distributed in the tropics and subtropics of South and Southeast Asia . This compound has garnered attention due to its potential pharmacological activities, including anti-tumor, anti-HIV, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone G typically involves extraction from the roots of Kadsura coccinea. The process includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the general approach involves the use of organic solvents and chromatographic separation.
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through natural extraction methods from the plant sources .
Chemical Reactions Analysis
Types of Reactions: Kadcoccilactone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Kadcoccilactone G has been the subject of various scientific studies due to its diverse biological activities . Some of the notable applications include:
Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.
Mechanism of Action
The mechanism of action of Kadcoccilactone G involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, its acetylcholinesterase inhibitory activity suggests potential benefits in treating neurodegenerative conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Kadcoccilactone G is part of a broader class of triterpenoids found in the Kadsura genus. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar biological activities.
Kadcoccilactone A: Known for its anti-inflammatory properties.
Kadcoccilactone R: Exhibits significant anti-HIV activity.
Uniqueness: this compound stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and acetylcholinesterase, making it a promising candidate for treating metabolic and neurodegenerative diseases .
Properties
Molecular Formula |
C30H42O8 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(1R,2S,5S,8R,12R,14S,17S,18S)-14-hydroxy-18-[(1S,2R)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-6,6,17-trimethyl-7,11,19-trioxahexacyclo[16.2.2.01,17.02,14.05,12.08,12]docosan-10-one |
InChI |
InChI=1S/C30H42O8/c1-16-12-18(36-24(16)33)23(32)17(2)30-11-9-27(15-35-30)20-7-6-19-25(3,4)37-21-13-22(31)38-29(19,21)14-28(20,34)10-8-26(27,30)5/h12,17-21,23,32,34H,6-11,13-15H2,1-5H3/t17-,18+,19+,20+,21-,23+,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
JMGKGIXAJGLKMN-OPKJVIMPSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@]23CC[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)CO3)O |
Canonical SMILES |
CC1=CC(OC1=O)C(C(C)C23CCC4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


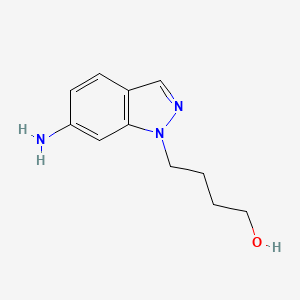
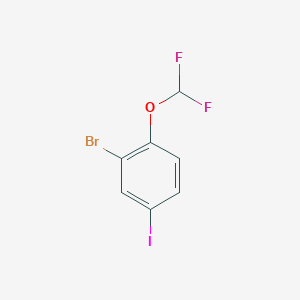
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
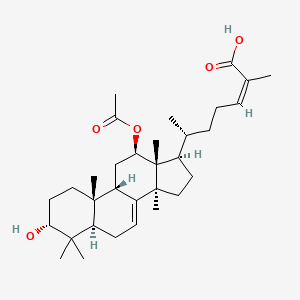
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
![1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13063905.png)
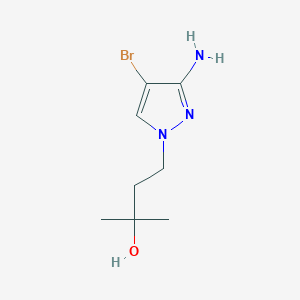
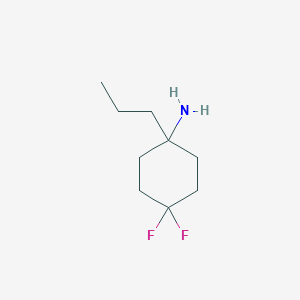
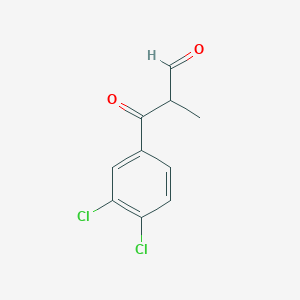
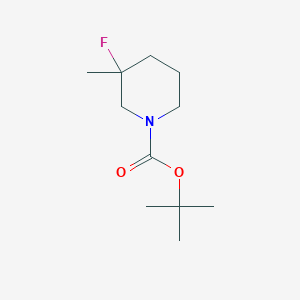
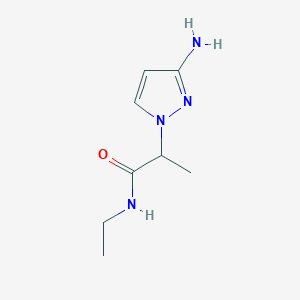
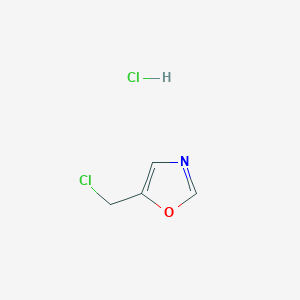
![1-[(5-Bromofuran-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13063942.png)
